molecular formula C15H23K2O3P B12654002 Potassium (4-nonylphenyl) phosphonate CAS No. 83929-24-2

Potassium (4-nonylphenyl) phosphonate

Katalognummer: B12654002
CAS-Nummer: 83929-24-2
Molekulargewicht: 360.51 g/mol
InChI-Schlüssel: BJYVDSIKSUKDTJ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium (4-nonylphenyl) phosphonate is a chemical compound with the molecular formula C₁₅H₂₃K₂O₃P. It is known for its applications in various fields, including industrial processes and scientific research. The compound is characterized by the presence of a phosphonate group attached to a nonylphenyl moiety, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of potassium (4-nonylphenyl) phosphonate typically involves the reaction of 4-nonylphenol with phosphorous acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate phosphite ester, which is subsequently oxidized to the phosphonate form. The general reaction conditions include:

    Temperature: Moderate temperatures (50-70°C)

    Solvent: Aqueous or organic solvents like ethanol

    Catalyst: Potassium hydroxide

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: 4-nonylphenol, phosphorous acid, potassium hydroxide

    Reaction Conditions: Controlled temperature and pressure

    Purification: Crystallization or distillation to obtain the pure compound

Analyse Chemischer Reaktionen

Types of Reactions: Potassium (4-nonylphenyl) phosphonate undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states

    Reduction: Reduction to lower oxidation states

    Substitution: Nucleophilic substitution reactions

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Reduction: Sodium borohydride or other reducing agents

    Substitution: Halogenated compounds under basic conditions

Major Products:

    Oxidation: Formation of phosphonic acid derivatives

    Reduction: Formation of phosphite derivatives

    Substitution: Formation of substituted phosphonates

Wissenschaftliche Forschungsanwendungen

Potassium (4-nonylphenyl) phosphonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis

    Biology: Investigated for its potential as a biocide and antifungal agent

    Medicine: Studied for its potential therapeutic effects in treating certain diseases

    Industry: Utilized in water treatment processes and as a corrosion inhibitor

Wirkmechanismus

The mechanism of action of potassium (4-nonylphenyl) phosphonate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. Additionally, it can interact with cell membranes, altering their permeability and leading to cell death in microorganisms.

Vergleich Mit ähnlichen Verbindungen

  • Potassium (4-octylphenyl) phosphonate
  • Potassium (4-decylphenyl) phosphonate
  • Potassium (4-dodecylphenyl) phosphonate

Comparison: Potassium (4-nonylphenyl) phosphonate is unique due to its specific nonylphenyl group, which imparts distinct chemical properties compared to other similar compounds. The length of the alkyl chain in the nonylphenyl group affects the compound’s solubility, reactivity, and biological activity. For instance, potassium (4-octylphenyl) phosphonate has a shorter alkyl chain, making it less hydrophobic and potentially less effective in certain applications.

Eigenschaften

CAS-Nummer

83929-24-2

Molekularformel

C15H23K2O3P

Molekulargewicht

360.51 g/mol

IUPAC-Name

dipotassium;(4-nonylphenyl)-dioxido-oxo-λ5-phosphane

InChI

InChI=1S/C15H25O3P.2K/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19(16,17)18;;/h10-13H,2-9H2,1H3,(H2,16,17,18);;/q;2*+1/p-2

InChI-Schlüssel

BJYVDSIKSUKDTJ-UHFFFAOYSA-L

Kanonische SMILES

CCCCCCCCCC1=CC=C(C=C1)P(=O)([O-])[O-].[K+].[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.